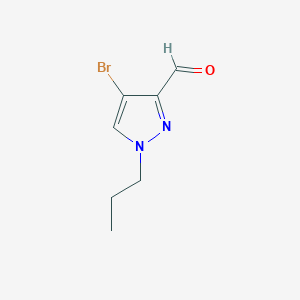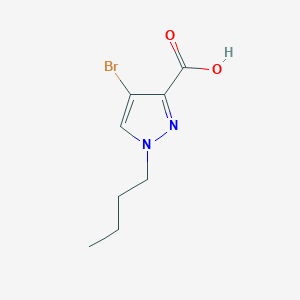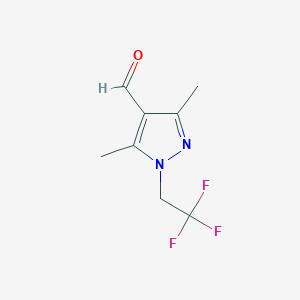
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as triazoles, has been extensively studied . Triazoles are significant heterocycles that exhibit broad biological activities and are present in a great quantity of developed drugs . The synthesis of these compounds has attracted much attention, and various methods have been summarized in the literature .Aplicaciones Científicas De Investigación
Synthetic Approaches and Heterocyclic Compound Synthesis
Recent Advances in Three-Component Cyclocondensation
This research highlights the importance of heterocyclic compounds, including pyrazole derivatives, in the pharmaceutical and drug-candidate molecules. The study emphasizes the synthesis of tetrahydrobenzo[b]pyrans using organocatalysts in three-component cyclocondensation reactions involving dimedone, various aldehydes, and malononitrile. This approach underscores the significant role of pyrazole derivatives in constructing valuable heterocyclic compounds through green chemistry principles, including the use of water as a solvent and the recyclability of organocatalysts (H. Kiyani, 2018).
Synthesis of Pyrazole Heterocycles
The study reviews the critical role of the pyrazole moiety in medicinal chemistry, highlighting its presence in various biologically active compounds. It discusses the synthetic strategies for appending pyrazole to other heterocyclic nuclei, thus extending the categories of heterocyclic systems and offering insights for designing more effective biological agents (A. M. Dar & Shamsuzzaman, 2015).
Antifungal and Antimicrobial Applications
Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents
This review focuses on trifluoromethylpyrazoles, highlighting their significant anti-inflammatory and antibacterial properties in medicinal chemistry. It notes the importance of the trifluoromethyl group's position on the pyrazole nucleus and its impact on the activity profile of the compounds, providing a basis for exploring novel anti-inflammatory and antibacterial agents (Kamalneet Kaur, Vinod Kumar, & G. Gupta, 2015).
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
BODIPY Platform for OLEDs
The BODIPY-based materials are explored for their potential in organic light-emitting diodes (OLEDs) and organic electronics. Despite their widespread use in sensors and organic photovoltaics, the application in OLEDs has been limited. This review discusses the structural design and synthesis of BODIPY-based organic semiconductors, highlighting their potential as 'metal-free' infrared emitters and inspiring future research in this area (B. Squeo & M. Pasini, 2020).
Direcciones Futuras
The future directions for research on “3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the importance of the triazole scaffold in medicinal chemistry, compounds with similar structures could be of significant interest .
Mecanismo De Acción
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
The molecular and cellular effects of 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde’s action are currently unknown due to the lack of research on this compound .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .
Propiedades
IUPAC Name |
3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c1-5-7(3-14)6(2)13(12-5)4-8(9,10)11/h3H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKZOSGMOIUOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)(F)F)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



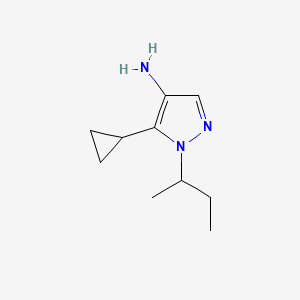
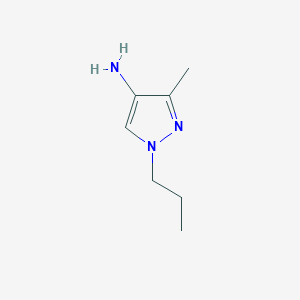
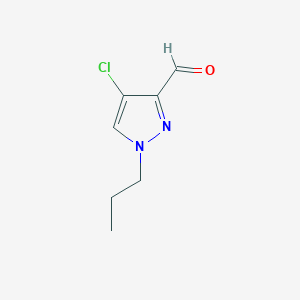

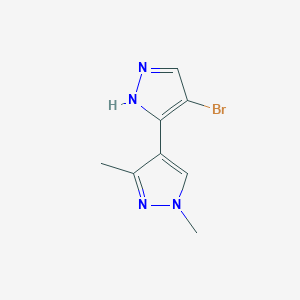
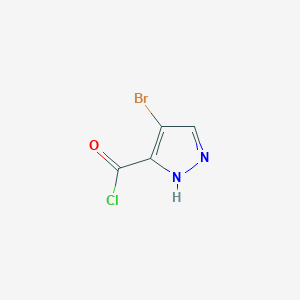
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B3197685.png)
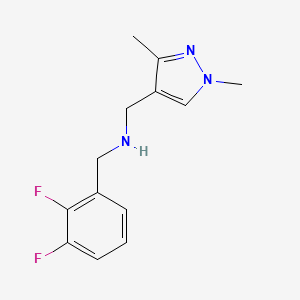
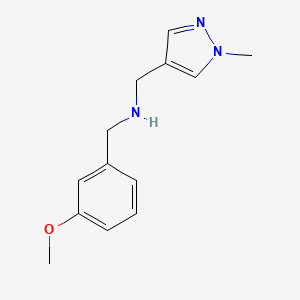
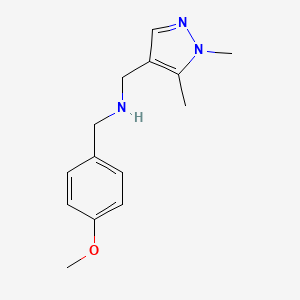
![{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine](/img/structure/B3197711.png)
